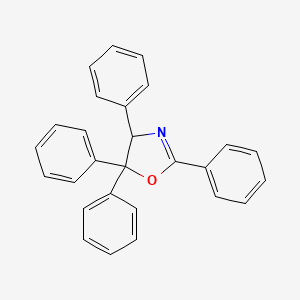

2,4,5,5-tetraphenyl-4H-1,3-oxazole

Description

Properties

Molecular Formula |

C27H21NO |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

2,4,5,5-tetraphenyl-4H-1,3-oxazole |

InChI |

InChI=1S/C27H21NO/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)29-26(28-25)22-15-7-2-8-16-22/h1-20,25H |

InChI Key |

UNNYKNMHFWMHCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,5-tetraphenyl-4H-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a well-known method that utilizes tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction typically proceeds under mild conditions and yields the desired oxazole derivative in good yields.

Industrial Production Methods

Industrial production of 2,4,5,5-tetraphenyl-4H-1,3-oxazole may involve the use of scalable synthetic routes that ensure high purity and yield. The use of catalytic systems, such as palladium-catalyzed arylation, can be employed to achieve efficient production . Additionally, the use of magnetic nanocatalysts has been explored for the synthesis of oxazole derivatives, offering eco-friendly and efficient production methods .

Chemical Reactions Analysis

Types of Reactions

2,4,5,5-Tetraphenyl-4H-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced oxazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the oxazole ring itself .

Scientific Research Applications

2,4,5,5-Tetraphenyl-4H-1,3-oxazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of 2,4,5,5-tetraphenyl-4H-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

The following table and analysis compare 2,4,5,5-tetraphenyl-4H-1,3-oxazole with structurally related compounds, emphasizing substituent effects, synthesis, and biological activities.

Key Observations:

Substituent Effects on Bioactivity: Sulfinyl/sulfonyl groups (e.g., compound 3l) significantly enhance antiproliferative activity compared to non-polar substituents, with GI₅₀ values <1 µM against cancer cell lines . Halogenated derivatives (e.g., OXL-1–6) exhibit targeted biological effects, such as aromatase inhibition, due to bromine’s electronegativity and van der Waals interactions . The tetraphenyl structure’s lack of polar groups may limit its bioactivity but could improve membrane permeability due to increased lipophilicity.

Synthetic Complexity: Steric hindrance from four phenyl groups in 2,4,5,5-tetraphenyl-4H-1,3-oxazole likely necessitates specialized catalysts or stepwise coupling, contrasting with solvent-free, nanocatalyzed routes for dihydrooxazoles (e.g., 9a) .

Structural and Electronic Properties :

- The Z-configuration in benzylidene-substituted oxazolones () influences crystallinity and packing , whereas the tetraphenyl derivative’s symmetry may favor dense crystal packing.

- Dihydrooxazoles (e.g., 9a ) exhibit reduced conjugation, altering electronic properties compared to fully aromatic oxazoles .

Toxicity and Safety :

- Brominated oxazoles (e.g., OXL-1–6 ) and 2-(2-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole () require stringent safety protocols due to halogen-related toxicity . The tetraphenyl derivative’s safety profile remains unstudied but may pose challenges in excretion due to high molecular weight.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,4,5,5-tetraphenyl-4H-1,3-oxazole, and how do reaction conditions influence yield?

- Methodology : The Robinson–Gabriel synthesis is a foundational method for oxazole derivatives. Optimize by refluxing intermediates (e.g., substituted hydrazides or azides) in polar aprotic solvents like DMSO or DMF under inert atmospheres. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours followed by crystallization in water-ethanol yields oxazole derivatives with ~65% efficiency . Monitor reaction progress via TLC and purify via column chromatography using silica gel (hexane/ethyl acetate gradients).

- Key Considerations : Prolonged heating (>12 hours) often improves cyclization but risks decomposition. Solvent polarity affects reaction rates; DMSO enhances cyclization via stabilization of transition states .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 2,4,5,5-tetraphenyl-4H-1,3-oxazole from structurally similar oxazoles?

- Methodology :

- ¹H NMR : The oxazole proton (H-2) appears as a singlet at δ 8.1–8.3 ppm due to deshielding. Phenyl substituents show multiplet signals at δ 7.2–7.6 ppm .

- ¹³C NMR : The oxazole C-2 resonates at ~150 ppm, while C-4 and C-5 (phenyl-substituted carbons) appear at 125–130 ppm .

- IR : A strong C=N stretch at 1630–1650 cm⁻¹ and C-O-C absorption at 1200–1250 cm⁻¹ confirm the oxazole core .

Q. What crystallization strategies are effective for obtaining single crystals of 2,4,5,5-tetraphenyl-4H-1,3-oxazole suitable for X-ray diffraction?

- Methodology : Use slow evaporation from a 1:1 mixture of dichloromethane and hexane at 4°C. For stubborn cases, employ vapor diffusion with methanol and diethyl ether. SHELXL software refines structures by applying constraints to phenyl ring geometries and validating thermal displacement parameters.

- Troubleshooting : If twinning occurs, collect data at multiple temperatures (e.g., 100 K and 295 K) and merge datasets to improve resolution .

Advanced Research Questions

Q. How can one resolve contradictions in spectroscopic data when characterizing polymorphic forms of 2,4,5,5-tetraphenyl-4H-1,3-oxazole?

- Methodology :

- Step 1 : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions (e.g., endothermic peaks at 141–143°C vs. 148–150°C) .

- Step 2 : Compare experimental and simulated PXRD patterns using Mercury software. Mismatches indicate polymorphism or impurities .

- Step 3 : Use solid-state NMR (¹³C CP/MAS) to detect differences in crystallographic environments (e.g., phenyl ring torsion angles) .

Q. What computational strategies predict the electronic properties and reactivity of 2,4,5,5-tetraphenyl-4H-1,3-oxazole for structure-activity relationship (SAR) studies?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with oxazole-binding pockets). Validate with MD simulations (AMBER force field) .

Q. How can multi-step one-pot syntheses be optimized to incorporate 2,4,5,5-tetraphenyl-4H-1,3-oxazole into complex heterocyclic scaffolds?

- Methodology : Design cascade reactions using azido epoxides or 2-azidoalcohols as precursors. For example:

- Step 1 : React benzaldehyde with 1-azido-2-propanol in H₂SO₄ to form 4,5-dihydro-1,3-oxazole intermediates .

- Step 2 : Oxidize intermediates with N-iodosuccinimide (NIS) to aromatize the oxazole ring .

Q. What are the challenges in analyzing non-covalent interactions (π-π stacking, CH-π) in 2,4,5,5-tetraphenyl-4H-1,3-oxazole crystals, and how can they be addressed?

- Methodology :

- Hirshfeld Surface Analysis : Quantify interaction contributions using CrystalExplorer. Phenyl rings typically show 15–20% π-π contacts .

- Energy Frameworks : Construct using CE-B3LYP to visualize stabilizing interactions. Discrepancies between experimental and theoretical models may indicate overlooked weak interactions (e.g., halogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.